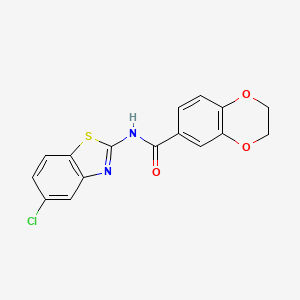

![molecular formula C14H8ClNO5S B4584838 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Overview

Description

“2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione” is a compound that has been the subject of research due to its interesting chemical and physical properties. It belongs to the family of isoindole diones, which are known for their diverse chemical reactivity and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives similar to “2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione” typically involves starting from 3-sulfolene. The epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles allows for the generation of hexahydro-1H-isoindole-1,3(2H)-dione derivatives (Tan et al., 2016).

Molecular Structure Analysis

Structural and vibrational studies on closely related compounds have been conducted using Fourier Transform Infrared (FTIR) and FT-Raman spectra. DFT/B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets has been utilized for geometry optimization and vibrational frequency determination, showing good agreement with experimental data (Arjunan et al., 2009).

Chemical Reactions and Properties

Compounds in this class have shown to be mechanism-based inhibitors for human leukocyte elastase (HLE), with modifications at the sulfonyl group affecting inhibitory potency and selectivity. The introduction of substituents in specific positions can enhance these properties, suggesting a significant interaction with HLE (Kerrigan & Shirley, 1996).

Physical Properties Analysis

The physical properties of isoindole diones and their derivatives are influenced by their molecular structure. The planarity of the tetrazole rings and the orientation of aryl rings attached to them, as seen in related compounds, affect the crystal packing and hydrogen bonding patterns, which in turn influence the compound's solubility, melting point, and other physical characteristics (Al-Hourani et al., 2015).

Chemical Properties Analysis

The chemical behavior of “2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione” derivatives towards serine proteases has been explored, revealing that N-(sulfonyloxy) and N-(acyloxy)phthalimides act as potent inactivators of chymotrypsin and related enzymes. These compounds undergo enzyme-catalyzed heterocyclic ring opening followed by Lossen rearrangement, leading to irreversible enzyme modification (Neumann & Gütschow, 1994).

Scientific Research Applications

Inhibition of Human Leukocyte Elastase (HLE)

Derivatives of "2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione" have shown significant inhibitory activity against human leukocyte elastase (HLE). The study by Kerrigan and Shirley (1996) highlights that compounds with sulfonyloxy substitutions, especially with ring substituents in the 6-position, exhibit enhanced potency and selectivity for HLE inhibition. The most potent inhibitor identified in this series was 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione with a notable inhibitory constant [k obs /I] of 110,000 M−1 s−1, showcasing the compound's potential in therapeutic applications targeting inflammatory and pulmonary diseases where HLE plays a critical role (Kerrigan & Shirley, 1996).

Inactivation of Serine Proteases

Further research by Neumann and Gütschow (1994) extends the understanding of these compounds as potent inactivators of serine proteases, such as chymotrypsin. The study demonstrates that N-(sulfonyloxy)phthalimides, a related class of compounds, act as effective suicide substrates for chymotrypsin and other serine proteinases, indicating their potential in the development of new therapeutic agents targeting various protease-mediated diseases (Neumann & Gütschow, 1994).

Synthesis of Heterocyclic Sulfonates

In the context of chemical synthesis, the work by Watanabe et al. (2010) explores the oxidative reactions of sulfanyl-substituted compounds leading to the formation of dioxetanes, further oxidized to sulfonyl-substituted dioxetanes. This research demonstrates the utility of such compounds in the synthesis of chemiluminescent materials, potentially applicable in analytical chemistry and material sciences (Watanabe et al., 2010).

Green Synthesis of Isoindoline-1,3-dione Derivatives

An eco-friendly approach to synthesizing isoindoline-1,3-dione derivatives is presented by Chia et al. (2019), utilizing water extract of onion peel ash as a catalyst. This method highlights the potential of using sustainable and non-toxic catalysts in the synthesis of important organic compounds, contributing to greener chemistry practices (Chia et al., 2019).

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEGDCKIKBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzenesulfonyloxy)phthalimide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)